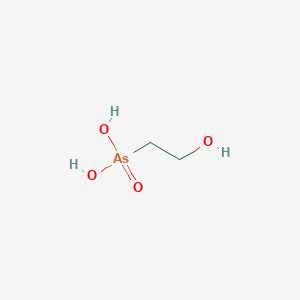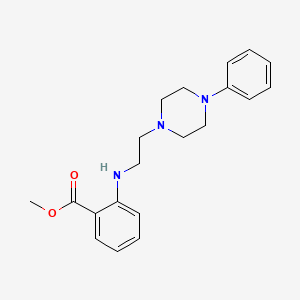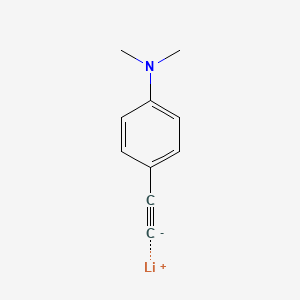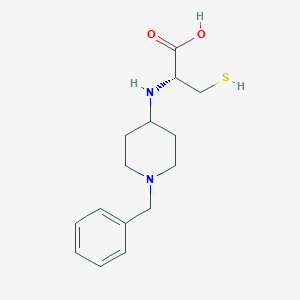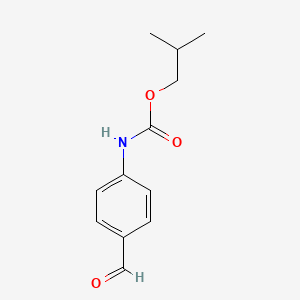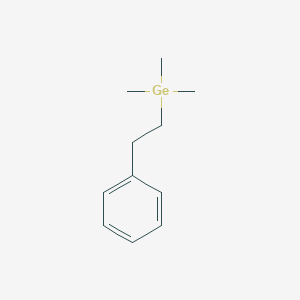
Trimethyl(2-phenylethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenylethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 2-phenylethyl group and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(2-phenylethyl)germane typically involves the reaction of phenylethylmagnesium bromide with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C6H5CH2CH2MgBr+Ge(CH3)3Cl→C6H5CH2CH2Ge(CH3)3+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2-phenylethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted organogermanium compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenylethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers
Wirkmechanismus
The mechanism by which trimethyl(2-phenylethyl)germane exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Trimethylgermane: Similar in structure but lacks the phenylethyl group.
Phenyltrimethylgermane: Contains a phenyl group instead of a phenylethyl group.
Diphenylgermane: Contains two phenyl groups instead of one phenylethyl group.
Comparison: Trimethyl(2-phenylethyl)germane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
65118-98-1 |
|---|---|
Molekularformel |
C11H18Ge |
Molekulargewicht |
222.89 g/mol |
IUPAC-Name |
trimethyl(2-phenylethyl)germane |
InChI |
InChI=1S/C11H18Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
XDBXOIJFBVMBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


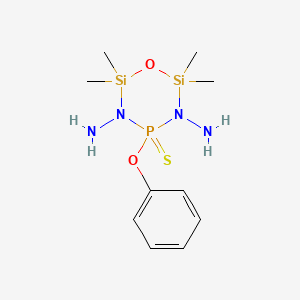
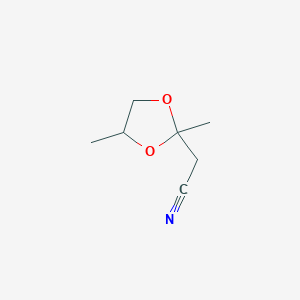
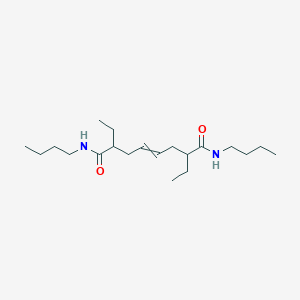

![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
